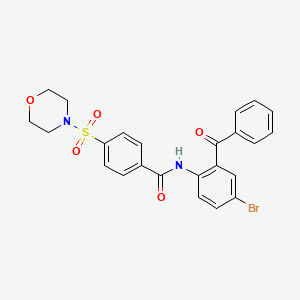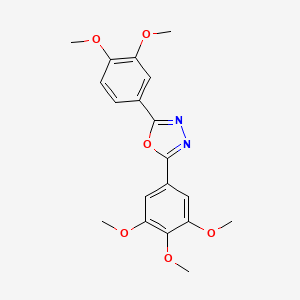
2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” is a complex organic molecule that contains two phenyl rings, one with two methoxy groups and the other with three methoxy groups, connected by a 1,3,4-oxadiazole ring. The presence of the methoxy groups and the oxadiazole ring suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the connectivity of the bonds. The presence of the oxadiazole ring, a heterocyclic ring containing two oxygen atoms and a nitrogen atom, could impart unique electronic and steric properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-donating methoxy groups and the electron-withdrawing oxadiazole ring. These functional groups could potentially make the molecule reactive towards electrophiles and nucleophiles, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy groups could increase the compound’s solubility in organic solvents, while the oxadiazole ring could contribute to its stability and rigidity .Applications De Recherche Scientifique
Anticancer Activities
- 1,3,4-Oxadiazole derivatives, including those with a dimethoxyphenyl substituent, have demonstrated significant anticancer properties. For instance, certain derivatives displayed notable activity against breast cancer cell lines (Polkam et al., 2021).
- Another study reported that compounds structurally related to 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole showed promising anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Antimicrobial Properties
- Certain 1,3,4-oxadiazole derivatives, including those with dimethoxyphenyl groups, have exhibited significant antimicrobial activity. One study highlighted that some of these compounds showed potential activity comparable to commercial antibiotics (Mohana, 2013).
- Another research found that certain derivatives effectively inhibited the growth of pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021).
Antifungal Activities
- Some 1,3,4-oxadiazole derivatives with trimethoxyphenyl groups were found to be effective fungicides. Research demonstrated that these compounds could inhibit the growth of various fungi, showing potential for agricultural applications (Chen et al., 2007).
Synthesis Methods and Environmental Considerations
- The synthesis of these compounds often involves eco-friendly and efficient methodologies. For example, a study described a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles using hydrazides and 1,1-dichloro-2-nitroethene in water, emphasizing energy efficiency and the avoidance of catalysts (Zhu et al., 2015).
Inhibitory Actions on Enzymes and Receptors
- Certain 1,3,4-oxadiazole derivatives, including those with a trimethoxyphenyl moiety, have shown inhibitory actions against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurological disorders like dementia (Pflégr et al., 2022).
Spectral Luminescent Properties
- These compounds also exhibit unique spectral luminescent properties, making them interesting for applications in material science and optical technologies. A study highlighted their high quantum yield luminescence in polar and nonpolar solvents (Mikhailov et al., 2018).
Orientations Futures
The study of complex organic molecules like “2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic methodology. Future research could focus on exploring its synthesis, properties, and potential applications .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-22-13-7-6-11(8-14(13)23-2)18-20-21-19(27-18)12-9-15(24-3)17(26-5)16(10-12)25-4/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCKVSJIPPTLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2366834.png)
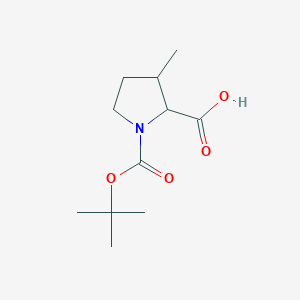
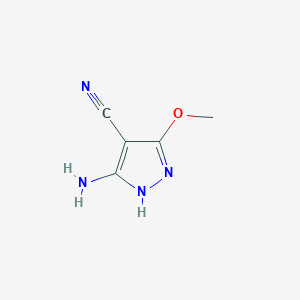
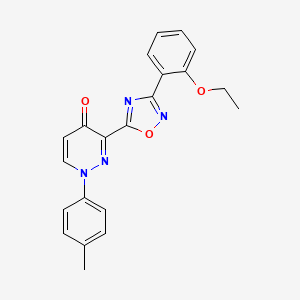
![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B2366838.png)
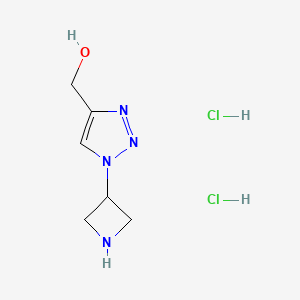

![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366842.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2366843.png)
![[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2366846.png)

![3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366852.png)

